Tarloxotinib

Description

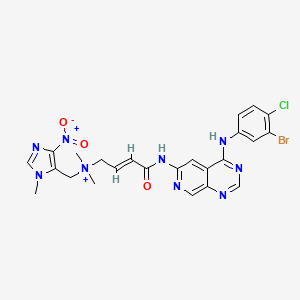

Structure

2D Structure

3D Structure

Properties

CAS No. |

1636938-13-0 |

|---|---|

Molecular Formula |

C24H24BrClN9O3+ |

Molecular Weight |

601.9 g/mol |

IUPAC Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |

InChI |

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |

InChI Key |

MUJMYVFVAWFUJL-SNAWJCMRSA-O |

SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Isomeric SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Canonical SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Other CAS No. |

1636938-13-0 |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Activity of Tarloxotinib in HER-Family Oncogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, covalent pan-HER tyrosine kinase inhibitor, this compound-E, to the tumor microenvironment. This targeted delivery strategy aims to enhance the therapeutic window by minimizing systemic exposure and associated toxicities characteristic of pan-HER inhibitors. This technical guide provides a comprehensive overview of the preclinical activity of this compound, focusing on its efficacy against a range of HER-family oncogenic alterations, including EGFR exon 20 insertion mutations, HER2 (ERBB2) mutations and amplification, and NRG1 fusions. We present quantitative data on its in vitro potency and in vivo efficacy, detailed experimental protocols for key preclinical assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation and survival.[1] Aberrant activation of these receptors through mutations, amplifications, or fusions is a key driver in numerous cancers.[1] While targeted therapies have been successful for some common EGFR mutations, tumors harboring less common alterations, such as EGFR and HER2 exon 20 insertion mutations, and NRG1 fusions, have proven challenging to treat with currently approved therapies due to a narrow therapeutic window.[1][2]

This compound was developed to address this unmet need. As a prodrug, it remains largely inactive in systemic circulation.[2] Within the hypoxic tumor microenvironment, this compound is converted to its active form, this compound-E, a potent pan-HER inhibitor.[2][3] This tumor-selective activation is designed to achieve high local concentrations of the active drug, leading to enhanced anti-tumor activity while mitigating systemic toxicities.[2][3]

Mechanism of Action

This compound's mechanism of action is a two-step process that leverages the unique physiology of solid tumors.

References

- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Tarloxotinib: A Pan-HER Kinase Inhibitor with Hypoxia-Activated Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tarloxotinib (formerly known as TH-4000) represents a novel approach in precision oncology, functioning as a hypoxia-activated prodrug of a potent pan-HER kinase inhibitor. This design allows for the targeted delivery of the active drug, a pan-HER tyrosine kinase inhibitor called this compound-E, to hypoxic tumor microenvironments, thereby minimizing systemic toxicity while maximizing efficacy in solid tumors characterized by both HER family mutations and hypoxia. This document provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its activity.

Introduction: The Challenge of Targeting HER Family Kinases

The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of HER family signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancers. While several HER family inhibitors have been developed, their efficacy can be limited by dose-limiting toxicities and the development of resistance.

This compound: A Hypoxia-Activated Prodrug Approach

This compound was designed to overcome these limitations. It is a prodrug that is selectively activated in hypoxic conditions, a common feature of the tumor microenvironment. This targeted activation is achieved through a 2-nitroimidazole trigger that undergoes reduction in low-oxygen environments, releasing the active pan-HER inhibitor, this compound-E.

Mechanism of Action

The mechanism of this compound's activation and action is a two-step process:

-

Hypoxia-Mediated Activation: In the hypoxic regions of a tumor, ubiquitous reductase enzymes reduce the 2-nitroimidazole moiety of this compound. This reduction leads to the cleavage of the molecule, releasing the active drug, this compound-E.

-

Pan-HER Kinase Inhibition: this compound-E is a potent, irreversible inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4. It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to their inactivation. This blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival.

Preclinical Data

Kinase Inhibitory Activity

This compound-E has demonstrated potent inhibitory activity against wild-type and mutant forms of HER kinases.

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 2.1 |

| EGFR (L858R) | 1.5 |

| EGFR (Exon 19 del) | 1.8 |

| EGFR (T790M) | 28 |

| HER2 | 15 |

| HER4 | 4.5 |

Table 1: In vitro kinase inhibitory activity of this compound-E. Data compiled from various preclinical studies.

In Vitro Cellular Activity

The selective cytotoxicity of this compound was evaluated in various cancer cell lines under normoxic (21% O2) and hypoxic (0.1% O2) conditions.

| Cell Line | HER Status | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia |

| NCI-H1975 | EGFR L858R/T790M | >10 | 0.03 |

| HCC827 | EGFR Exon 19 del | >10 | 0.01 |

| BT-474 | HER2 Amplified | >10 | 0.05 |

Table 2: Hypoxia-dependent cytotoxicity of this compound in various cancer cell lines.

In Vivo Efficacy

In vivo studies using mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.

| Xenograft Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |

| NCI-H1975 | NSCLC | This compound (50 mg/kg) | 85 |

| HCC827 | NSCLC | This compound (50 mg/kg) | 92 |

| BT-474 | Breast Cancer | This compound (50 mg/kg) | 78 |

Table 3: In vivo efficacy of this compound in mouse xenograft models.

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of patients with advanced solid tumors harboring HER family mutations, particularly in NSCLC.

| Trial Identifier | Phase | Tumor Types | Key Findings |

| RAIN-701 | II | NSCLC with EGFR exon 20 or HER2 mutations | Demonstrated clinical activity in heavily pretreated patients. |

| NCT02444631 | I/II | Advanced solid tumors | Established the recommended Phase 2 dose and showed preliminary efficacy. |

Table 4: Overview of key clinical trials for this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-E against various HER family kinases.

Methodology:

-

Recombinant human EGFR, HER2, and HER4 kinase domains are used.

-

Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Kinases are incubated with varying concentrations of this compound-E and a peptide substrate in the presence of ATP.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added.

-

The TR-FRET signal is measured, which is proportional to the level of substrate phosphorylation.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines under normoxic and hypoxic conditions.

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

Cells are exposed to a range of this compound concentrations.

-

Plates are incubated under either normoxic (21% O2) or hypoxic (0.1% O2) conditions for 72 hours.

-

Cell viability is determined using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Luminescence is measured, which is proportional to the number of viable cells.

-

IC50 values are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells (e.g., NCI-H1975) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker analysis).

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion and Future Directions

This compound is a promising hypoxia-activated pan-HER kinase inhibitor with a unique tumor-targeting mechanism. Its ability to selectively deliver a potent anti-cancer agent to the hypoxic tumor microenvironment offers the potential for improved efficacy and a better safety profile compared to conventional HER inhibitors. Ongoing and future clinical studies will further define its role in the treatment of HER-driven cancers, potentially in combination with other therapeutic modalities. The principles behind this compound's design may also be applicable to the development of other targeted, hypoxia-activated cancer therapies.

Tarloxotinib: A Technical Guide to its Discovery, Synthesis, and Application in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent pan-ErbB tyrosine kinase inhibitor, this compound-E, to the tumor microenvironment. This targeted approach aims to enhance the therapeutic window by minimizing systemic toxicities associated with non-selective ErbB inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its evaluation in cancer research. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction: The Rationale for a Hypoxia-Activated Pan-ErbB Inhibitor

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of ErbB signaling, through mutations or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3] While several tyrosine kinase inhibitors (TKIs) targeting EGFR have been developed, their efficacy can be limited by dose-limiting toxicities and the development of resistance.[4][5]

This compound was developed to address these challenges. It is a prodrug that remains inactive in well-oxygenated, healthy tissues.[6] In the hypoxic environment characteristic of solid tumors, this compound is reduced, releasing its active metabolite, this compound-E.[6][7] this compound-E is an irreversible pan-ErbB inhibitor, potently targeting EGFR, HER2, and HER4.[8][9] This tumor-selective activation is designed to concentrate the active drug at the site of action, thereby improving efficacy while reducing systemic side effects.[4][10]

Mechanism of Action

This compound's mechanism of action is a two-step process initiated by the unique tumor microenvironment.

-

Hypoxia-Activated Release of this compound-E: The prodrug, this compound, is designed to be stable under normal physiological oxygen levels.[6] In the low-oxygen (hypoxic) conditions prevalent in solid tumors, cellular reductases, such as STEAP4, facilitate a one-electron reduction of the 4-nitroimidazole trigger moiety on this compound.[7] This reduction leads to the cleavage of the trigger and the release of the active drug, this compound-E.[7]

-

Irreversible Pan-ErbB Inhibition: this compound-E is a potent, irreversible inhibitor of the ErbB family of receptors.[9] It covalently binds to the kinase domain of EGFR, HER2, and HER4, blocking their autophosphorylation and subsequent activation of downstream signaling pathways.[8][9] This inhibition ultimately leads to decreased cell proliferation and apoptosis in cancer cells dependent on ErbB signaling.[4][8]

Signaling Pathway Inhibition

The activation of EGFR and HER2 leads to the initiation of multiple downstream signaling cascades that promote tumor growth and survival. The two primary pathways affected by this compound-E are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[11][12]

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available, the general approach is understood to be based on established methods for creating hypoxia-activated prodrugs and irreversible kinase inhibitors. The synthesis of similar compounds involves the preparation of a core quinazoline scaffold, followed by the introduction of a reactive group for covalent binding and a hypoxia-targeting moiety.[13]

The synthesis of this compound bromide likely involves a multi-step process culminating in the formation of a quaternary ammonium salt. This salt structure renders the prodrug less permeable to cells, reducing off-target toxicity.[13] The key components of the this compound structure are the pan-ErbB inhibitory "warhead" and the 4-nitroimidazole "trigger" that is cleaved under hypoxic conditions.

Preclinical Data

The preclinical efficacy of this compound and its active form, this compound-E, has been evaluated in various in vitro and in vivo models of cancer.

In Vitro Efficacy

This compound-E has demonstrated potent activity against cell lines harboring various EGFR and HER2 mutations, including those that are resistant to other TKIs.

Table 1: In Vitro Activity of this compound-E and Other EGFR TKIs against Ba/F3 Cells with EGFR Exon 20 Insertions

| Cell Line | EGFR Mutation | This compound-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| Ba/F3 | A763insFQEA | 2.8 | 1.8 | 4.8 | 21.7 |

| Ba/F3 | V769insASV | 4.8 | 3.5 | 108.3 | >1000 |

| Ba/F3 | D770insSVD | 6.5 | 4.2 | 115.2 | >1000 |

| Ba/F3 | H773insNPH | 9.8 | 6.1 | 123.5 | >1000 |

Data compiled from published studies.[14]

Table 2: In Vitro Activity of this compound-E against Cell Lines with HER2 Mutations

| Cell Line | HER2 Mutation | This compound-E IC50 (nM) |

| Ba/F3 | A775_G776insYVMA | < 5 |

| H1781 | Exon 20 insertion | < 5 |

Data compiled from published studies.[15][16]

In Vivo Efficacy

In xenograft models of human cancers, this compound has been shown to induce tumor regression and inhibit tumor growth.[8] Pharmacokinetic analyses have confirmed significantly higher concentrations of the active drug, this compound-E, in tumor tissue compared to plasma or skin, demonstrating the effectiveness of the hypoxia-activated prodrug strategy.[4][10]

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance to this compound-E can develop. In vitro studies have identified several mechanisms of resistance:

-

Secondary Mutations in EGFR: For tumors with EGFR exon 20 mutations, secondary mutations such as T790M or C797S can emerge, conferring resistance to this compound-E.[9][14]

-

Secondary Mutations and Overexpression in HER2: In the context of HER2-mutant lung cancer, acquired resistance can be mediated by the secondary C805S mutation in HER2 or through the overexpression of HER3.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTS/CellTiter-Glo)

This assay measures the number of viable cells in culture after exposure to a test compound.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound and this compound-E

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and this compound-E in complete culture medium.

-

Remove the medium from the wells and replace it with medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

-

Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).

-

Western Blot Analysis of ErbB Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and HER2, providing a direct measure of the inhibitory activity of this compound-E.

-

Materials:

-

Cancer cell lines

-

Cell culture dishes

-

This compound-E

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pHER2, anti-total HER2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound-E or vehicle control for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell lines or patient-derived xenograft (PDX) models

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant cancer cells (typically mixed with Matrigel) or PDX tissue fragments into the flanks of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to the desired dosing schedule and duration.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, Western blotting, immunohistochemistry).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for patients with NSCLC harboring EGFR exon 20 insertions or HER2-activating mutations, as well as other solid tumors with NRG1/ERBB gene fusions (NCT03805841).[14][17][18] These trials are assessing the efficacy and safety of this compound in patient populations with high unmet medical needs.

Conclusion

This compound represents an innovative approach to cancer therapy by exploiting the hypoxic tumor microenvironment to achieve targeted drug delivery. Its potent pan-ErbB inhibitory activity, coupled with a favorable safety profile due to its prodrug design, makes it a promising candidate for the treatment of various solid tumors driven by ErbB pathway dysregulation. Further research and clinical development will continue to define its role in the oncology treatment landscape.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

Tarloxotinib Bromide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarloxotinib bromide, also known as TH-4000 or PR-610, is a novel hypoxia-activated prodrug designed as a targeted therapy for solid tumors.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development.

Chemical Structure and Physicochemical Properties

This compound bromide is a complex organic molecule with the chemical formula C24H24Br2ClN9O3.[1][2][3][4] Its structure incorporates a 4-nitroimidazole moiety, which is key to its hypoxia-selective activation. The bromide salt form enhances its stability and suitability for pharmaceutical formulation.

Table 1: Chemical and Physical Properties of this compound Bromide

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-((4-((3-bromo-4-chlorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)amino)-N,N-dimethyl-N-((1-methyl-4-nitro-1H-imidazol-5-yl)methyl)-4-oxobut-2-en-1-aminium bromide | [1] |

| Synonyms | TH-4000, PR-610, Hypoxin | [1] |

| CAS Number | 1636180-98-7 | [1][2][3][5] |

| Molecular Formula | C24H24Br2ClN9O3 | [1][2][3][4] |

| Molecular Weight | 681.77 g/mol | [1][2][3][5][6] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO (≥ 28 mg/mL) | [3] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

Mechanism of Action: A Hypoxia-Activated Pan-HER Inhibitor

This compound is a prodrug that remains largely inactive in well-oxygenated, healthy tissues. Its therapeutic activity is unleashed selectively within the hypoxic microenvironment characteristic of many solid tumors.[1]

Hypoxia-Selective Activation

The activation of this compound is a multi-step process initiated by the low oxygen conditions (hypoxia) prevalent in tumors.

Under hypoxic conditions, intracellular nitroreductases catalyze a one-electron reduction of the 4-nitroimidazole group on this compound. This is followed by spontaneous fragmentation, releasing the active cytotoxic agent, this compound-effector (this compound-E). This targeted activation minimizes systemic exposure to the active drug, thereby reducing off-target toxicities.

Inhibition of HER Family Signaling

This compound-E is a potent, irreversible pan-HER (ErbB) family tyrosine kinase inhibitor (TKI). It covalently binds to and inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][7][8] This blockade of HER signaling disrupts downstream pathways crucial for cancer cell proliferation, survival, and migration.

By inhibiting the phosphorylation and activation of EGFR and HER2, this compound-E effectively shuts down the PI3K/Akt and Ras/Raf/MAPK signaling cascades.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.

Experimental Data

In Vitro Efficacy

This compound-E has demonstrated potent anti-proliferative activity against a range of cancer cell lines with various HER family alterations.

Table 2: In Vitro Activity of this compound-E in Cancer Cell Lines

| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |

| H1781 | NSCLC | HER2 exon 20 insertion | < 5 | [7] |

| Ba/F3 | - | HER2 exon 20 insertions | < 5 | [7] |

| Ba/F3 | - | HER2 point mutations | < 5 | [7] |

As shown in Table 2, this compound-E exhibits low nanomolar potency against cell lines harboring HER2 mutations.[7] Studies have also shown that the prodrug, this compound bromide, has significantly reduced activity (14-80 fold less) compared to its active metabolite, this compound-E, under normoxic conditions.[8]

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound bromide in vivo.

Table 3: In Vivo Efficacy of this compound Bromide in Xenograft Models

| Tumor Model | Cancer Type | Finding | Reference(s) |

| H125, H1648 | NSCLC (WT EGFR) | Tumor regression | [6][8] |

| PC9 | NSCLC (mutant EGFR) | Suppression of TKI release with hyperbaric oxygen | [8] |

| SCCHN and SCCS | Head and Neck, Skin Squamous Cell Carcinoma | Efficacious in PDX and CDX models | [4] |

These studies demonstrate that clinically relevant doses of this compound bromide can lead to tumor regression and durable inhibition of EGFR phosphorylation in vivo.[8] Pharmacokinetic analyses have confirmed significantly higher concentrations of the active this compound-E in tumor tissue compared to plasma or skin, highlighting the tumor-selective activation of the prodrug.[1]

Clinical Trials

This compound bromide has been evaluated in several Phase 2 clinical trials for various solid tumors.

Table 4: Summary of Key Clinical Trial Results for this compound Bromide

| Trial Identifier | Patient Population | Key Outcomes | Reference(s) |

| NCT02454842 | EGFR-mutant, T790M-negative NSCLC | Established MTD of 150 mg/m² weekly IV infusion | [9] |

| RAIN-701 (NCT03805841) | NSCLC with HER2-activating mutations | Partial response in 22% of patients, stable disease in 44% | [10] |

| NCT02449681 | Recurrent or metastatic HNSCC or CSCC | Objective response rate of 3% | [11] |

While the results have been mixed across different cancer types, the clinical data supports the concept of hypoxia-activated therapy and has shown promising signals in patient populations with specific HER2 mutations.[10][11] The safety profile was generally manageable, with common treatment-related adverse events including rash, QT prolongation, nausea, and infusion reactions.[9]

Experimental Protocols

Synthesis of this compound Bromide

A detailed, step-by-step synthesis protocol for this compound bromide is not publicly available in the reviewed literature. However, patents describing the synthesis of similar hypoxia-activated prodrugs suggest a multi-step synthetic route. The general approach likely involves the synthesis of the core pyrido[3,4-d]pyrimidine structure, followed by coupling with the 3-bromo-4-chlorophenylamine moiety and subsequent attachment of the hypoxia-activated side chain containing the 4-nitroimidazole group. The final step would involve quaternization to form the bromide salt.

Cell Proliferation Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound-E.

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound-E. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Absorbance Reading: If using MTT, solubilize the formazan crystals with a solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein Phosphorylation

This protocol outlines the general steps for assessing the inhibition of EGFR and HER2 phosphorylation.

-

Cell Treatment: Plate cells and, once they reach the desired confluency, treat them with various concentrations of this compound-E for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total EGFR and HER2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound bromide in mice.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound bromide (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to the desired dosing schedule.

-

Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or pharmacokinetic analysis).

Pharmacokinetic Analysis by LC-MS/MS

A specific, detailed LC-MS/MS protocol for this compound and its metabolite is not publicly available. However, a general workflow for the quantification of tyrosine kinase inhibitors in biological matrices is as follows:

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sfpo.com [sfpo.com]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 9. US11185535B2 - Amorphous kinase inhibitor formulations and methods of use thereof - Google Patents [patents.google.com]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 11. payeshdarou.ir [payeshdarou.ir]

The Preclinical Profile of Tarloxotinib: A Hypoxia-Activated Pan-HER Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tarloxotinib is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-HER tyrosine kinase inhibitor, known as this compound-E, to the tumor microenvironment.[1][2] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing systemic toxicities commonly associated with non-selective HER kinase inhibitors.[2] This whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies and detailing the experimental methodologies employed.

Mechanism of Action: Hypoxia-Selective Activation

This compound's unique design leverages the hypoxic conditions prevalent in solid tumors.[1] The prodrug itself has significantly lower activity against HER family kinases.[3] In the low-oxygen environment of the tumor, this compound is enzymatically reduced, releasing the highly potent this compound-E, which covalently binds to and inhibits EGFR, HER2, and HER4, as well as HER2/HER3 heterodimers.[1][2] This targeted activation leads to a high concentration of the active drug within the tumor relative to healthy, well-oxygenated tissues.[1][2]

Pharmacokinetics

Preclinical pharmacokinetic studies in murine xenograft models have confirmed the preferential accumulation of the active metabolite, this compound-E, in tumor tissue compared to plasma and skin.[1][2][4] This selective concentration of the active drug in the tumor validates the hypoxia-activated prodrug strategy.

Table 1: Pharmacokinetic Parameters of this compound-E in Nude Mice

| Parameter | Value | Model System | Reference |

| Estimated Dose for HED | 6 mg/kg | Nude Mice | [1] |

| Target Total AUC | 468 ng*hr/mL | Nude Mice | [1] |

HED: Human Equivalent Dose; AUC: Area Under the Curve

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in a range of preclinical models, including those with EGFR exon 20 insertion mutations, HER2 alterations, and NRG1 fusions.[1][5][6]

In Vitro Activity

This compound-E has demonstrated potent inhibition of cell signaling and proliferation in various patient-derived cancer models.[1][2] In contrast, the prodrug, this compound, is significantly less potent, highlighting the wide therapeutic window of this approach.[3]

Table 2: In Vitro IC50 Values of this compound and this compound-E

| Cell Line | Genetic Alteration | Compound | IC50 (nmol/L) | Reference |

| A431 | Wild-Type EGFR | This compound-E | 2 | [1] |

| A431 | Wild-Type EGFR | This compound | 201 | [1] |

| Ba/F3 | Various EGFR exon 20 mutations | This compound-E | Potent Inhibition | [3] |

| Ba/F3 | Various EGFR exon 20 mutations | This compound | ≥72.1 times higher than this compound-E | [3] |

| Ba/F3 | HER2 exon 20 insertions/point mutations | This compound-E | Potent Inhibition | [7] |

| Ba/F3 | Wild-Type HER2 | This compound | 180 times higher than this compound-E | [7] |

In Vivo Efficacy

In vivo studies using murine xenograft models have shown that this compound treatment leads to tumor regression or significant growth inhibition.[1][8]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Genetic Alteration | Treatment | Outcome | Reference |

| CUTO14, CUTO17 | EGFR exon 20 insertion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |

| H1781 | HER2 exon 20 insertion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |

| Calu-3 | HER2 amplification | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |

| OV-10-0050 PDX | CLU-NRG1 fusion | This compound (26 or 48 mg/kg, weekly, IP) | Tumor growth inhibition | [1] |

| NRG1 Ovarian Cancer PDX | NRG1 fusion | This compound (48 mg/kg) | 100% reduction in tumor size | [6] |

IP: Intraperitoneal; PDX: Patient-Derived Xenograft

Experimental Protocols

In Vitro Cell Proliferation Assays

Cell growth inhibition was assessed using various standard assays. For instance, in the study by Udagawa et al. (2021), Ba/F3 cells with different EGFR exon 20 mutations were cultured, and the effects of this compound, this compound-E, and other EGFR-TKIs were evaluated.[3] The IC50 values were determined following chronic drug exposure.[3]

Murine Xenograft Models

For in vivo efficacy studies, patient-derived cell lines or tumor fragments were implanted subcutaneously into nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.[1] this compound was administered intraperitoneally, typically on a weekly schedule.[1] Tumor volumes were measured regularly to assess treatment response.[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined following administration of this compound to tumor-bearing mice.[1] Drug concentrations in plasma, tumor, and other tissues were measured at various time points using techniques such as liquid chromatography-mass spectrometry (LC-MS). Non-compartmental analysis was then used to estimate pharmacokinetic parameters like AUC.[1]

Acquired Resistance Mechanisms

Preclinical studies have also investigated potential mechanisms of acquired resistance to this compound-E. In models with EGFR exon 20 mutations, secondary mutations such as T790M or C797S were identified as potential drivers of resistance.[3] For HER2-mutant models, a secondary C805S mutation in HER2 or overexpression of HER3 have been implicated in acquired resistance.[7]

Conclusion

The preclinical data for this compound strongly support its novel mechanism of action as a hypoxia-activated prodrug. The selective delivery and accumulation of the potent pan-HER inhibitor, this compound-E, within the tumor microenvironment translate to significant anti-tumor efficacy in a variety of preclinical models with diverse HER family alterations. These findings have provided a solid rationale for the clinical evaluation of this compound in patients with advanced solid tumors harboring these mutations.[8][9]

References

- 1. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Data from this compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 5. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 6. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 7. Activity and mechanism of acquired resistance to this compound in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Investigating Tarloxotinib's Activity in NRG1 Fusion Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancers driven by Neuregulin-1 (NRG1) gene fusions represent a distinct molecular subtype of solid tumors, including non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[1][2] These fusions lead to the overexpression of the HER3 ligand, activating the HER2/HER3 signaling pathway and driving tumorigenesis.[3] Tarloxotinib, a hypoxia-activated prodrug, is a potent pan-HER inhibitor that has demonstrated significant preclinical activity in NRG1 fusion-positive cancer models.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in NRG1 fusion cancers, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The Challenge of NRG1 Fusion Cancers and the Promise of this compound

NRG1 fusions are oncogenic drivers found in approximately 0.2% of all solid tumors.[3][5] These genetic alterations result in the production of chimeric proteins that act as potent ligands for the HER3 receptor. This leads to the heterodimerization of HER2 and HER3, triggering downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation and survival.[3][5]

This compound is a novel therapeutic agent designed to address the challenges of targeting HER-family driven cancers while minimizing toxicity to healthy tissues. It is a prodrug that is selectively activated under the hypoxic conditions commonly found in the tumor microenvironment.[2] Once activated, it releases its active metabolite, this compound-E, a potent and irreversible pan-HER kinase inhibitor.[6] This targeted activation strategy aims to concentrate the therapeutic effect within the tumor, thereby enhancing efficacy and reducing systemic side effects.[6] Preclinical studies have shown that this compound is highly active against cancer models harboring NRG1 fusions.[4]

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action is central to its therapeutic potential. The prodrug is designed to be relatively inactive in well-oxygenated, healthy tissues. In the low-oxygen environment of a tumor, this compound is reduced, leading to the release of its active form, this compound-E. This compound-E then covalently binds to and inhibits the kinase activity of HER-family receptors, including HER2 and HER3, which are critical for the survival of NRG1 fusion-driven cancer cells.

References

- 1. broadpharm.com [broadpharm.com]

- 2. AACR 2019: this compound promising against NRG1-fusion cancers - ecancer [ecancer.org]

- 3. cohesionbio.com [cohesionbio.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Press Release: Rain Therapeutics Presents Preclinical Activity of this compound in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]

- 6. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the On-Target Inhibition of EGFR Signaling by Tarloxotinib-E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib is a novel, hypoxia-activated prodrug designed for targeted delivery of its active metabolite, this compound-E, a potent, irreversible pan-ErbB (HER) family tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the on-target inhibition of Epidermal Growth Factor Receptor (EGFR) signaling by this compound-E. It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and targeted cancer therapies.

Introduction: The Challenge of Targeting EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, challenges such as acquired resistance and dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues remain significant hurdles.[2][4]

This compound was developed to address these challenges. It is a prodrug that is selectively converted to its active form, this compound-E, within the hypoxic microenvironment characteristic of many solid tumors.[2][4] This tumor-selective activation is designed to concentrate the potent pan-HER kinase inhibitor at the site of action, thereby maximizing its therapeutic index and minimizing systemic toxicities.[2]

Mechanism of Action: From Hypoxia-Activated Prodrug to Potent EGFR Inhibitor

The mechanism of this compound action involves a two-step process, beginning with its activation under hypoxic conditions and culminating in the irreversible inhibition of EGFR and other HER family members.

Hypoxia-Activated Conversion

This compound is designed to be relatively inactive under normal oxygen (normoxic) conditions. In the low-oxygen environment of solid tumors, specific reductases, such as STEAP4, facilitate the one-electron reduction of this compound.[3] This reduction triggers the release of the active kinase inhibitor, this compound-E.[3] This targeted activation leads to significantly higher concentrations of this compound-E in tumor tissue compared to plasma or skin, as confirmed by pharmacokinetic analyses in murine xenograft models.[2]

On-Target Inhibition of EGFR Signaling

This compound-E is a potent, covalent pan-HER tyrosine kinase inhibitor.[2] It directly targets and inhibits the phosphorylation and activation of EGFR, as well as other HER family members like HER2, and HER2/HER3 heterodimers.[2][4] By binding to the kinase domain of these receptors, this compound-E blocks the initiation of downstream signaling cascades that are critical for tumor cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2]

Quantitative Data Summary

The preclinical efficacy of this compound-E has been evaluated in various cancer cell lines, particularly those harboring EGFR and HER2 mutations. The following tables summarize key quantitative data from these studies.

In Vitro Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) was determined for this compound-E and its prodrug form in several NSCLC cell lines with different EGFR and HER2 mutations.

| Cell Line | Mutation | This compound (Prodrug) IC50 (nM) | This compound-E (Active) IC50 (nM) | Fold Difference |

| CUTO14 | EGFR ex20ins (A767_V769dupASV) | >10,000 | 15 | >667 |

| CUTO17 | EGFR ex20ins (N771_P772insNPH) | 3,000 | 46 | 65 |

| CUTO18 | EGFR ex20ins (S768_D770dupSVD) | 10,000 | 154 | 65 |

| H1781 | HER2 ex20ins (G776delinsVC) | >10,000 | 4 | >2500 |

| Ba/F3 | EGFR A763insFQEA | >10,000 | 3.5 | >2857 |

| Ba/F3 | EGFR V769insASV | 721 | 10 | 72.1 |

| Ba/F3 | EGFR D770insSVD | 1,490 | 11 | 135.5 |

| Ba/F3 | EGFR H773insNPH | 1,280 | 11 | 116.4 |

Data compiled from published studies.[2][3]

In Vivo Pharmacokinetics

Pharmacokinetic analysis in a patient-derived xenograft (PDX) model (OV-10-0050) following a single dose of this compound demonstrated preferential accumulation of the active metabolite, this compound-E, in tumor tissue.

| Time Point | This compound-E Concentration (ng/g or ng/mL) |

| Tumor | |

| 2 hours | ~1500 |

| 24 hours | ~500 |

| 168 hours | ~100 |

| Skin | |

| 2 hours | ~200 |

| 24 hours | <100 |

| 168 hours | <50 |

| Blood | |

| 2 hours | ~50 |

| 24 hours | <50 |

| 168 hours | Not Detected |

Data is approximated from graphical representations in the cited literature.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the on-target inhibition of EGFR signaling by this compound-E.

Cell Lines and Culture

-

Cell Lines: Patient-derived NSCLC cell lines CUTO14 (EGFR p.A767_V769dupASV), CUTO17 (EGFR p.N771_P772insNPH), and CUTO18 (EGFR p.S768_D770dupSVD) were utilized.[2] Additionally, the H1781 cell line (HER2 p.G776delinsVC) and Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations were used.[2][3]

-

Culture Conditions: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[2][3] Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Phospho-Protein Analysis

-

Cell Treatment and Lysis: Cells were seeded and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound-E or other TKIs for 2 hours.[2] Post-treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against pEGFR (Y1068), total EGFR, pAKT (S473), total AKT, pERK1/2 (T202/Y204), and total ERK1/2.[2]

-

Detection: After incubation with corresponding secondary antibodies, protein bands were visualized using an Odyssey Imager.[2]

MTS Cell Proliferation Assay

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

-

Drug Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or this compound-E for 72 hours.[2][5]

-

MTS Reagent Addition: Following the treatment period, MTS reagent was added to each well.

-

Incubation and Absorbance Reading: Plates were incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

Caspase 3/7 Apoptosis Assay

-

Cell Seeding and Treatment: Cells were seeded in 96-well plates. The next day, they were treated with the indicated inhibitors along with the IncuCyte caspase 3/7 green apoptosis assay reagent.[2]

-

Live-Cell Imaging: Plates were placed in an IncuCyte System, and images were acquired every 4 hours for up to 4 days.[2]

-

Analysis: The IncuCyte software was used to analyze the images and quantify apoptosis based on the fluorescence intensity of the cleaved caspase 3/7 substrate.[2]

Murine Xenograft Models

-

Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells were subcutaneously implanted into immunodeficient mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume, at which point mice were randomized into treatment and control groups.

-

Drug Administration: this compound was administered to the treatment groups, typically via intraperitoneal injection.[2]

-

Tumor Volume Measurement: Tumor dimensions were measured regularly to monitor tumor growth inhibition.

Pharmacokinetic Studies

-

Drug Administration: A single dose of this compound (e.g., 48 mg/kg) was administered to tumor-bearing mice.[2]

-

Sample Collection: At various time points (e.g., 2, 24, and 168 hours), blood, tumor, and skin samples were collected.[2][6]

-

Drug Concentration Analysis: The concentrations of this compound and this compound-E in the collected samples were quantified to determine the pharmacokinetic profile.[2]

Clinical Significance and Future Directions

Preclinical data strongly support the mechanism of action of this compound as a hypoxia-activated prodrug that delivers a potent pan-HER inhibitor, this compound-E, to the tumor microenvironment.[2][4] This targeted approach has demonstrated significant antitumor activity in models of NSCLC with EGFR exon 20 insertions and HER2 mutations, which are often resistant to other TKIs.[2][3]

A phase 2 clinical trial (NCT03805841) has evaluated the efficacy of this compound in patients with advanced NSCLC harboring these mutations.[7] The results from this trial have shown that this compound was well-tolerated and demonstrated antitumor activity, with a notable percentage of patients achieving stable disease or a partial response.[7] These findings validate the preclinical data and support the continued development of this compound as a promising therapeutic strategy for these difficult-to-treat cancers.

Future research will likely focus on identifying predictive biomarkers of response to this compound, exploring combination therapies to overcome potential resistance mechanisms, and expanding its application to other solid tumors characterized by hypoxia and HER family alterations.

Conclusion

This compound-E demonstrates potent and selective on-target inhibition of EGFR signaling. The innovative hypoxia-activated prodrug approach allows for the concentration of this active pan-HER inhibitor within the tumor microenvironment, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells with EGFR and HER2 mutations. The comprehensive preclinical data, supported by encouraging clinical trial results, underscore the potential of this compound as a valuable addition to the arsenal of targeted therapies for NSCLC and other solid tumors. This technical guide provides a foundational understanding of the mechanism and preclinical evaluation of this compound-E for the scientific and drug development community.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of this compound‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]

Methodological & Application

Protocol for In Vitro Efficacy Testing of Tarloxotinib on Patient-Derived Cell Lines

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively release a potent pan-HER tyrosine kinase inhibitor, this compound-effector (this compound-E), within the tumor microenvironment.[1] This targeted delivery system aims to enhance the therapeutic index by maximizing anti-tumor activity while minimizing systemic toxicities associated with inhibiting wild-type EGFR.[1] this compound-E is an irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[2][3] This protocol details the in vitro testing of this compound on patient-derived cell lines (PDCs), which are crucial models for assessing drug efficacy in a manner that reflects the genetic diversity of human cancers.[4] The methodologies described herein cover the establishment of PDCs, assessment of cellular viability upon drug treatment, and analysis of downstream signaling pathways.

Key Experimental Protocols

1. Establishment and Maintenance of Patient-Derived Cell Lines (PDCs)

This protocol outlines the general steps for establishing and maintaining viable cell cultures from fresh patient tumor tissue.

Materials:

-

Fresh tumor tissue in sterile transport media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Collagenase Type IV

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 20 ng/mL EGF, 10 ng/mL FGF, and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Sterile surgical instruments

Protocol:

-

Tissue Dissociation:

-

Mechanically mince the tumor tissue into small fragments (1-2 mm³) in a sterile petri dish containing cold PBS.

-

Transfer the tissue fragments to a sterile conical tube and wash twice with PBS.

-

Digest the tissue with a solution of Collagenase Type IV (1 mg/mL) and DNase I (100 U/mL) in serum-free medium for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the enzymatic digestion by adding an equal volume of complete culture medium containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium.

-

-

Cell Culture:

-

Plate the cells in T-25 flasks or 6-well plates.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor the cultures daily for cell attachment and growth.

-

Change the medium every 2-3 days.

-

-

Cell Line Maintenance and Passaging:

-

When the cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a new flask at the desired split ratio (e.g., 1:3 or 1:4).

-

2. Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound and this compound-E on the metabolic activity of PDCs, which is an indicator of cell viability.

Materials:

-

Patient-derived cells

-

Complete culture medium

-

This compound and this compound-E (dissolved in DMSO to create stock solutions)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the PDCs.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and this compound-E in complete culture medium from the stock solutions.

-

Aspirate the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

-

3. Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of this compound-E on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.

Materials:

-

Patient-derived cells

-

This compound-E

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-HER2, anti-phospho-AKT, anti-phospho-ERK1/2, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed PDCs in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound-E for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

-

Data Presentation

Table 1: IC50 Values of this compound and this compound-E in Patient-Derived Cell Lines

| Cell Line | Genetic Alteration | This compound IC50 (nM) | This compound-E IC50 (nM) |

| PDC-1 | EGFR ex20ins | >1000 | 50 |

| PDC-2 | HER2 amplification | >1000 | 25 |

| PDC-3 | NRG1 fusion | >1000 | 75 |

| Wild-Type | None | >1000 | >500 |

Table 2: Effect of this compound-E on Protein Phosphorylation

| Cell Line | Treatment (100 nM this compound-E) | p-EGFR (% of control) | p-HER2 (% of control) | p-AKT (% of control) | p-ERK1/2 (% of control) |

| PDC-1 | 2 hours | 15 | - | 20 | 25 |

| PDC-2 | 2 hours | - | 10 | 18 | 22 |

| PDC-3 | 2 hours | 25 | 30 | 35 | 40 |

Mandatory Visualization

Caption: this compound-E inhibits HER family receptor phosphorylation.

Caption: Workflow for in vitro testing of this compound.

References

Application Notes and Protocols: Dosage and Administration of Tarloxotinib in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarloxotinib is a hypoxia-activated prodrug of a potent, irreversible pan-HER tyrosine kinase inhibitor, this compound-E.[1] This targeted delivery mechanism is designed to concentrate the active drug within the tumor microenvironment, thereby minimizing systemic toxicities associated with the inhibition of wild-type epidermal growth factor receptor (EGFR).[1] Preclinical studies in murine xenograft models have demonstrated significant anti-tumor activity of this compound in various cancers harboring EGFR and HER2 mutations, as well as NRG1 fusions.[1][2] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in murine xenograft models, based on published preclinical data.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell proliferation, migration, and survival.[2] Dysregulation of this signaling pathway is a key driver in numerous cancers. This compound is a novel therapeutic agent that leverages the hypoxic nature of solid tumors for its activation.[1] The prodrug, this compound, is converted to its active form, this compound-E, in the low-oxygen environment of the tumor.[1] this compound-E then covalently binds to and inhibits the kinase activity of HER family members, leading to the suppression of downstream signaling pathways such as Ras/Raf/MAPK and PI3K/Akt, ultimately resulting in tumor growth inhibition.[2]

Data Presentation

Table 1: this compound Dosage and Administration in Murine Xenograft Models

| Dose | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Reference |

| 26 mg/kg | Intraperitoneal (IP) | Once weekly | Xenograft | HER2-dependent tumors | [2] |

| 48 mg/kg | Intraperitoneal (IP) | Once weekly | Xenograft & PDX | EGFR exon 20 insertion, HER2-dependent, NRG1 fusion | [2] |

| 50 mg/kg | Intraperitoneal (IP) | Single dose | Syngeneic | Bladder cancer | [3] |

Table 2: Summary of Preclinical Efficacy in Murine Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| H1781 (HER2 ex20ins) Xenograft | This compound (26 mg/kg or 48 mg/kg, once weekly, IP) | Significant tumor growth inhibition | [2] |

| Calu-3 (HER2 amp) Xenograft | This compound (26 mg/kg or 48 mg/kg, once weekly, IP) | Significant tumor growth inhibition | [2] |

| OV-10-0050 (CLU-NRG1 fusion) PDX | This compound (48 mg/kg, once weekly, IP) | 100% reduction in tumor size | [4] |

| FaDu (SCCHN) Xenograft | This compound | Superior efficacy and marked shutdown of p-EGFR | [5] |

| A431 (SCCS) Xenograft | This compound | Superior efficacy and shutdown of downstream signaling | [5] |

Table 3: Pharmacokinetic Profile of this compound and this compound-E in a PDX Model

| Analyte | Tissue | Time Post-Dose (hours) | Concentration (Mean ± SEM) | Reference |

| This compound | Tumor | 2 | ~15,000 nmol/L | [6] |

| This compound | Tumor | 24 | ~2,000 nmol/L | [6] |

| This compound | Tumor | 168 | Undetectable | [6] |

| This compound-E | Tumor | 2 | ~2,500 nmol/L | [6] |

| This compound-E | Tumor | 24 | ~1,000 nmol/L | [6] |

| This compound-E | Tumor | 168 | ~100 nmol/L | [6] |

| This compound-E | Plasma | 2 | ~100 nmol/L | [6] |

| This compound-E | Plasma | 24 | Undetectable | [6] |

| This compound-E | Skin | 2 | ~200 nmol/L | [6] |

| This compound-E | Skin | 24 | Undetectable | [6] |

Note: Concentrations are approximate values derived from graphical data.

Experimental Protocols

Murine Xenograft Model Establishment

a. Cell Culture and Preparation:

-

Culture cancer cell lines (e.g., CUTO14, H1781, Calu-3) in appropriate media and conditions.

-

Prior to implantation, harvest cells and resuspend them in a 1:1 (v/v) mixture of media and Matrigel.[2]

-

Prepare a final cell suspension of 3 x 10^6 cells per 0.1 mL for subcutaneous injection.[2]

b. Animal Husbandry and Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[2]

-

Subcutaneously implant the cell suspension into the flank of each mouse.[2]

c. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth at least once a week using bilateral caliper measurements.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a volume of 0.15–0.25 cm³, randomize the mice into vehicle and treatment groups (typically 7–10 mice per group).[2]

This compound Administration

a. Formulation:

-

Prepare this compound for intraperitoneal (IP) injection in a suitable vehicle. The specific vehicle composition should be determined based on the drug's solubility and stability.

b. Dosing and Schedule:

-

Administer this compound via IP injection once weekly at the desired dose (e.g., 26 mg/kg or 48 mg/kg).[2] The 48 mg/kg dose in mice is considered the human equivalent dose (HED) for the recommended phase 2 dose of 150 mg/m² in humans.[2]

-

Administer a vehicle control to the control group following the same schedule.

Pharmacokinetic Analysis

a. Sample Collection:

-

At predetermined time points after a single dose of this compound (e.g., 2, 24, and 168 hours), euthanize the mice.[6]

-

Collect blood samples via cardiac puncture into heparinized tubes.[2]

-

Immediately centrifuge the blood at 800g for 10 minutes to separate the plasma.[2]

-

Excise tumor and skin tissues. Snap-freeze one half of the tumor in liquid nitrogen for analysis.[2]

b. Sample Analysis:

-

Measure the concentrations of this compound and its active metabolite, this compound-E, in plasma, tumor, and skin samples using a validated analytical method (e.g., LC-MS/MS).

Mandatory Visualization

Caption: this compound-E inhibits HER family receptors and downstream signaling.

Caption: Workflow for this compound Efficacy Studies in Murine Xenograft Models.

References

- 1. This compound Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate this compound at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Tarloxotinib to Investigate EGFR TKI Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Tarloxotinib, a novel hypoxia-activated prodrug, offers a unique approach to overcoming this resistance. In the hypoxic microenvironment of solid tumors, this compound is converted to its active form, this compound-E, a potent, irreversible pan-ErbB TKI.[1][2] This targeted activation mechanism is designed to concentrate the active drug within the tumor, thereby minimizing systemic toxicities associated with inhibiting wild-type EGFR in normal tissues.[1]

These application notes provide a comprehensive guide for researchers on how to use this compound and its active form, this compound-E, to study mechanisms of resistance to EGFR TKIs. The protocols outlined below cover in vitro and in vivo models to assess the efficacy of this compound in various resistance settings, including those driven by EGFR exon 20 insertions and acquired mutations like T790M and C797S.[3][4]

Data Presentation: In Vitro Efficacy of this compound-E

The following tables summarize the in vitro activity of this compound-E against various EGFR-mutant cell lines, providing a quantitative comparison with other EGFR TKIs.

Table 1: Comparative IC50 Values of this compound-E and other EGFR TKIs in Ba/F3 Cells with EGFR Exon 20 Insertions. [4][5]

| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |

| Ba/F3 A763insFQEA | <10 | <10 | Effective | Effective |

| Ba/F3 V769insASV | <10 | <10 | Ineffective | Ineffective |

| Ba/F3 D770insSVD | <10 | <10 | Ineffective | Ineffective |

| Ba/F3 H773insNPH | <10 | <10 | Ineffective | Ineffective |

Table 2: IC50 Values of this compound-E Against Ba/F3 Cells with Acquired Resistance Mutations. [4][5]

| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Afatinib IC50 (nM) | Poziotinib IC50 (nM) |

| Ba/F3 Del19/C797S | 5.1 | 2.8 | 1.6 |

| Ba/F3 Del19/T790M/C797S | 198 | Resistant | Resistant |

Table 3: IC50 Values of this compound-E and Afatinib in Patient-Derived Lung Adenocarcinoma Cell Lines with EGFR Exon 20 Insertions. [6][7]

| Cell Line (EGFR Mutation) | This compound-E IC50 (nM) | Afatinib IC50 (nM) |

| CUTO14 (p.A767_V769dupASV) | 208 | 203 |

| CUTO17 (p.N771_H773dupNPH) | 33 | 89 |

| CUTO18 (p.S768_770dupSVD) | 345 | 709 |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-E against EGFR TKI-resistant cancer cell lines.

Materials:

-

EGFR-mutant cancer cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations, patient-derived cell lines like CUTO14, CUTO17, CUTO18).[3][6]

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

This compound-E stock solution (e.g., 10 mM in DMSO).

-

Other EGFR TKIs for comparison (e.g., afatinib, osimertinib, poziotinib).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Plate reader capable of measuring luminescence.

Protocol: